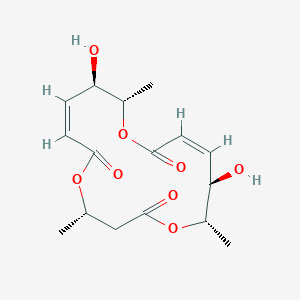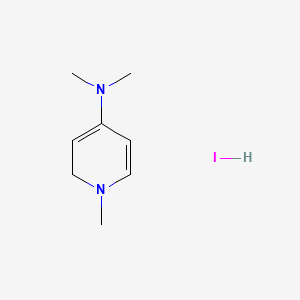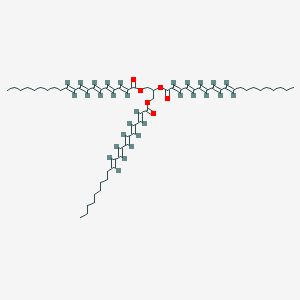
1,2,3-Trieicosapentaenoyl glycerol
Overview
Description
1,2,3-Trieicosapentaenoyl glycerol is a useful research compound. Its molecular formula is C63H92O6 and its molecular weight is 945.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3-Trieicosapentaenoyl glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trieicosapentaenoyl glycerol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical and Pharmacological Applications :
- It has been found that the infusion of trieicosapentaenoyl-glycerol into humans significantly enhances prostaglandin I3 formation in the vasculature, indicating potential for vascular health applications (Hamazaki et al., 1988).
- Glycerol polymers, such as those derived from trieicosapentaenoyl glycerol, show promise in drug delivery, tissue repair, and antibacterial agents, indicating a growing field of application in medical science (Zhang & Grinstaff, 2014).
- Ingestion and infusion of glycerol-based compounds can improve thermoregulation and endurance, which may have implications for treating conditions like cerebral oedema and aiding in glycerol hyperhydration (Robergs & Griffin, 1998).
Chemical and Industrial Applications :
- 1,2,3-Trieicosapentaenoyl glycerol derivatives are used as solvents in chemical reactions, such as nitrile to amine conversion, indicating their role in organic synthesis (Sutter et al., 2013).
- These compounds also show potential as green, nontoxic physical solvents for CO2 absorption, particularly in processes like the Selexol process for removing CO2 and other acid gases (Flowers et al., 2017).
- Glycerol tris(glutarate 3-(tert-butyl cholate) ester), a related compound, has been identified as a promising material for 193-nm lithography resist, beneficial in semiconductor manufacturing (Kim, Yun, & Kwon, 2002).
Environmental Applications :
- Glycerol-derived compounds, due to their reduced viscosity and increased volatility, are suitable for applications in CO2 capture and plastics recycling, though they require careful engineering design (Andreeva et al., 2022).
- The microbial production of compounds related to 1,2,3-Trieicosapentaenoyl glycerol, such as 1,3-propanediol, has potential for making green polyesters, offering an environmentally friendly alternative to petroleum-based products (Biebl et al., 1999).
Nutritional and Immunological Research :
- Studies have shown that certain glycerol-based compounds can influence immune reactivity, such as the inhibition of natural killer cell activity in human lymphocytes (Yamashita et al., 1986; Yamashita et al., 1988).
properties
IUPAC Name |
2,3-bis[[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxy]propyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h28-57,60H,4-27,58-59H2,1-3H3/b31-28+,32-29+,33-30+,37-34+,38-35+,39-36+,43-40+,44-41+,45-42+,49-46+,50-47+,51-48+,55-52+,56-53+,57-54+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQXHUQFJCTANW-OUOLHYOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trieicosapentaenoyl glycerol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



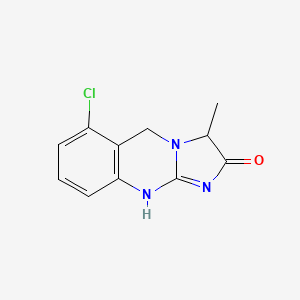
![2-[2-[2-[Bis(carboxymethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B8209371.png)
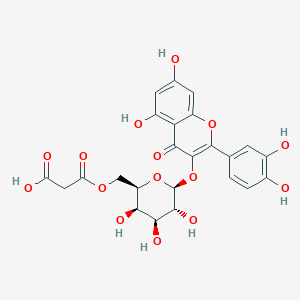
![(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione](/img/structure/B8209389.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B8209393.png)
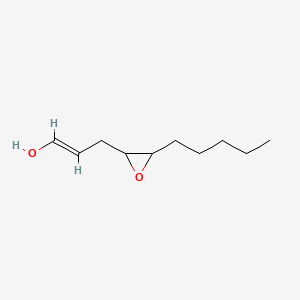
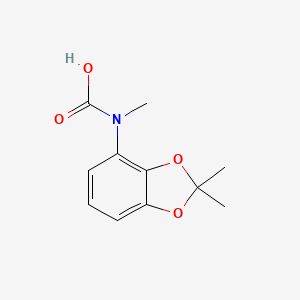
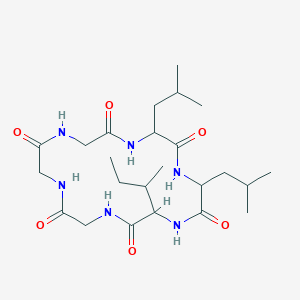
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-oxidoethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B8209424.png)
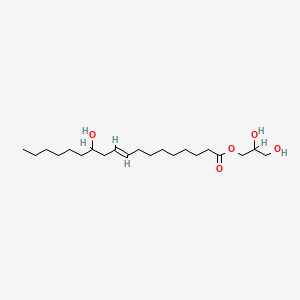
![4-[[(E)-(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid](/img/structure/B8209453.png)
![2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline](/img/structure/B8209456.png)
